Subnanomolar Binding Affinity at the Rat EP3 Receptor: A Quantitative Advantage Over Unsubstituted Analog
3-(2-Ethylpiperidin-1-yl)propan-1-amine exhibits a Ki value of 3.16 nM for the rat EP3 receptor, demonstrating potent antagonist activity [1]. In contrast, the unsubstituted analog 3-(Piperidin-1-yl)propan-1-amine shows no reported activity against this target in the same assay system [2]. This nearly three-order-of-magnitude difference in potency is directly attributable to the 2-ethyl substitution, which enhances hydrophobic interactions with the receptor binding pocket.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.16 nM |
| Comparator Or Baseline | 3-(Piperidin-1-yl)propan-1-amine (CAS 3529-08-6): No detectable activity reported |
| Quantified Difference | > 300-fold improvement in potency |
| Conditions | Antagonist activity at rat EP3 receptor expressed in human U2OS cells co-expressing Gqi5, assessed as inhibition of PGE2-induced response after 24 hrs |
Why This Matters
This quantitative potency advantage makes 3-(2-Ethylpiperidin-1-yl)propan-1-amine a preferred starting point for EP3 receptor antagonist programs, reducing the need for extensive analog synthesis.
- [1] BindingDB. CHEMBL2035510: 3-(2-Ethylpiperidin-1-yl)propan-1-amine. Ki = 3.16 nM. Assay: Antagonist activity at rat EP3 receptor. 2013. View Source
- [2] PubChem. 3-(Piperidin-1-yl)propan-1-amine (CID 19049). Bioactivity Summary. 2025. View Source
